molecular formula C15H14N2O3 B7748277 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B7748277
M. Wt: 270.28 g/mol
InChI Key: MQEGGNSHMGWYBY-UHFFFAOYSA-N
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Description

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of a quinazolinone core structure, which is fused with a phenyl ring substituted with hydroxy and methoxy groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Scientific Research Applications

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest in pharmacological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form dihydroquinazolinones.

    Substitution: The methoxy and hydroxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, dihydroquinazolinones, and various substituted derivatives depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenyl derivatives: These compounds share similar structural features and biological activities.

    Quinazolinone derivatives: Compounds with the quinazolinone core structure exhibit a range of biological activities and are used in various applications.

Uniqueness

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the specific combination of the quinazolinone core with the hydroxy and methoxy-substituted phenyl ring. This unique structure contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-8-9(6-7-12(13)18)14-16-11-5-3-2-4-10(11)15(19)17-14/h2-8,14,16,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEGGNSHMGWYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
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2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.